molecular formula C18H16N6O2S B11494928 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[2-(methylsulfanyl)phenyl]acetamide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11494928
M. Wt: 380.4 g/mol
InChI Key: SGUVWOXCRBPKJI-UHFFFAOYSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound that features a combination of oxadiazole and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole and benzimidazole precursors. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with 1H-1,3-benzodiazole under controlled conditions to form the core structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE apart is its unique combination of oxadiazole and benzimidazole rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C18H16N6O2S

Molecular Weight

380.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C18H16N6O2S/c1-27-14-9-5-3-7-12(14)20-15(25)10-24-13-8-4-2-6-11(13)21-18(24)16-17(19)23-26-22-16/h2-9H,10H2,1H3,(H2,19,23)(H,20,25)

InChI Key

SGUVWOXCRBPKJI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Origin of Product

United States

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